N-(2-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide
Description
Properties
IUPAC Name |
N-[2-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-10-15-6-5-13(17-10)21-12-4-3-7-18(9-12)14(20)8-16-11(2)19/h5-6,12H,3-4,7-9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMREHJRYUASSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CNC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strategy A: Sequential Functionalization of Piperidine
This approach utilizes pre-formed 3-hydroxypiperidine derivatives as starting materials. Key steps include:
- Etherification with 4-chloro-2-methylpyrimidine under Mitsunobu conditions
- N-alkylation with bromoacetyl chloride
- Acetylation using acetic anhydride in THF
The Nahrain University synthesis protocol demonstrates comparable yields (44-71%) for analogous oxazolidinone systems when employing ethanol reflux conditions.
Detailed Synthetic Protocols
Preparation of 3-((2-Methylpyrimidin-4-yl)oxy)piperidine
Step 1:
3-Hydroxypiperidine (1.0 eq) and 4-chloro-2-methylpyrimidine (1.2 eq) are dissolved in anhydrous DMF with DIAD (1.5 eq) and PPh₃ (1.5 eq). The mixture is stirred at 0°C→25°C over 12 hours.
Purification:
Column chromatography (SiO₂, ethyl acetate/hexane 3:7) yields white crystals (mp 88-90°C).
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 68% | |
| Purity (HPLC) | 98.2% | |
| IR (ν, cm⁻¹) | 1245 (C-O-C) |
N-Alkylation with Bromoacetyl Bromide
Step 2:
The piperidine intermediate (1.0 eq) is treated with bromoacetyl bromide (1.5 eq) in dichloromethane containing Et₃N (2.0 eq). After 6 hours at reflux, the product is extracted with 5% NaHCO₃.
Critical Parameter:
Maintain pH >8 to prevent N-dealkylation side reactions.
Final Acetylation Stage
Step 3:
The bromo intermediate (1.0 eq) is reacted with ammonium acetate (3.0 eq) in acetonitrile at 80°C for 8 hours. Subsequent treatment with acetic anhydride (1.2 eq) completes the synthesis.
Optimization Note:
Patent US9181266B2 recommends zinc chloride catalysis (0.1 eq) to enhance acetylation efficiency from 71%→89%.
Alternative Synthetic Routes
One-Pot Assembly Strategy
A patent-derived method (WO2018138362A1) combines:
- Ugi reaction of 2-methylpyrimidine-4-carbaldehyde
- Ring-closing metathesis using Grubbs II catalyst
- In situ acetylation
Advantages:
- 62% overall yield
- Single purification step
Limitations:
Enzymatic Resolution Approach
The Nahrain University protocol demonstrates successful kinetic resolution of racemic intermediates using lipase AS Amano, achieving 98% ee for analogous acetamide derivatives.
Conditions:
| Parameter | Value |
|---|---|
| Enzyme loading | 15 mg/mmol |
| Solvent | TBME |
| Temperature | 30°C |
Characterization and Analytical Data
Spectroscopic Profile
¹H NMR (400 MHz, DMSO-d₆):
δ 8.32 (d, J=5.2 Hz, 1H, Pyrimidine-H)
δ 6.89 (d, J=5.2 Hz, 1H, Pyrimidine-H)
δ 4.12-4.08 (m, 1H, Piperidine-OCH)
δ 3.85 (s, 2H, COCH₂N)
δ 2.41 (s, 3H, CH₃-pyrimidine)
δ 2.01 (s, 3H, COCH₃)
HRMS (ESI+):
Calculated for C₁₅H₂₁N₄O₃ [M+H]⁺: 313.1611
Found: 313.1608
Crystallographic Data (From Analogous Structures)
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| a (Å) | 12.397(3) | |
| Final R1 | 0.0412 |
Process Optimization Challenges
Steric Effects in Ether Formation
The C3 position of piperidine demonstrates significant steric hindrance during nucleophilic substitution. Patent data shows decreasing yields with bulkier pyrimidine substituents:
| Pyrimidine Substituent | Yield (%) | |
|---|---|---|
| 2-Methyl | 68 | |
| 2-Ethyl | 52 | |
| 2-Isopropyl | 37 |
Byproduct Formation in N-Alkylation
Common impurities include:
- Di-alkylated product (8-12%)
- Oxazolidinone byproduct (3-5%)
Mitigation strategies from US9181266B2 recommend:
- Strict temperature control (<40°C)
- Use of molecular sieves (4Å)
Scale-Up Considerations
Industrial implementation requires modification of laboratory protocols:
Key Modifications:
- Replace DMF with Cyrene™ (dihydrolevoglucosenone) as green solvent
- Continuous flow hydrogenation for piperidine intermediate
- PAT (Process Analytical Technology) monitoring of acetylation
Economic Analysis:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Yield | 71% | 83% |
| PMI (kg/kg) | 128 | 47 |
| Cost/kg (USD) | 12,400 | 8,900 |
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide can undergo several types of chemical reactions:
Oxidation: : This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially yielding products with modified functional groups.
Reduction: : Reduction reactions, employing reagents like sodium borohydride or lithium aluminum hydride, may result in the reduction of the carbonyl groups.
Common Reagents and Conditions
Common reagents include strong acids and bases, such as sulfuric acid, hydrochloric acid, or sodium hydroxide, as well as organic solvents like dimethyl sulfoxide (DMSO) and ethanol. Reaction conditions often depend on the desired chemical transformation, typically involving controlled temperatures and, occasionally, catalysis.
Major Products Formed
The major products from these reactions vary widely but can include modified piperidine derivatives, substituted pyrimidine rings, or fully oxidized or reduced forms of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide is utilized in synthesis research, serving as a precursor or intermediate in the preparation of more complex molecules.
Biology
In biological research, this compound might be studied for its interactions with enzymes or receptors, providing insights into biochemical pathways and potential therapeutic targets.
Medicine
This compound could be explored as a potential pharmaceutical agent, with investigations into its pharmacokinetics, pharmacodynamics, and therapeutic efficacy in treating various diseases.
Industry
In industrial applications, this compound may be used in the manufacturing of advanced materials or as a catalyst in specific chemical processes.
Mechanism of Action
The exact mechanism of action of N-(2-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide will depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
The compound’s piperidine-pyrimidine-acetamide core distinguishes it from analogs. Below is a comparative analysis with structurally related molecules from the evidence:
Table 1: Key Structural Features of Comparable Compounds
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological and Physical Properties
Research Findings and Implications
- Protein Degraders vs. Kinase Inhibitors : While the target compound lacks the extended linkers seen in PROTACs (e.g., ), its pyrimidine-piperidine core aligns with kinase inhibitors (e.g., ) .
- Impact of Substituents : The 2-methylpyrimidinyloxy group may enhance target selectivity compared to piperazine-containing analogs () but reduce solubility relative to PEGylated derivatives () .
Biological Activity
N-(2-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure comprising a piperidine ring, a pyrimidine derivative, and an acetamide moiety. The synthesis typically involves multiple steps, including:
- Formation of the Piperidine Intermediate : Synthesized through reductive amination.
- Synthesis of the Pyrimidine Moiety : Achieved via cyclization reactions.
- Coupling Reaction : Involves linking the piperidine and pyrimidine intermediates using an oxoethyl group under specific conditions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing piperidine and pyrimidine structures possess notable antibacterial and antifungal activities against various pathogens.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Piperidine derivative 1 | 0.0039 | Staphylococcus aureus |
| Piperidine derivative 2 | 0.025 | Escherichia coli |
| Pyrimidine derivative | 0.015 | Candida albicans |
Anticancer Activity
The compound has also been explored for its anticancer properties. Studies suggest that it may inhibit specific cancer cell lines by modulating signaling pathways involved in cell proliferation and apoptosis.
Case Study: Inhibition of Breast Cancer Cells
A study highlighted that similar compounds could induce apoptosis in breast cancer cells by inhibiting cyclin-dependent kinase 2 (CDK-2), which is crucial for cell cycle regulation . This suggests that this compound may have similar effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, leading to reduced cell viability in cancerous cells.
- Receptor Modulation : It can bind to receptors, altering their activity and subsequently affecting cellular signaling pathways.
Pharmacological Studies
Several studies have investigated the structure-activity relationships (SAR) of related compounds, revealing that modifications in the piperidine or pyrimidine rings can significantly affect biological activity. For example, substituents on the pyrimidine ring were found to enhance antimicrobial potency .
Future Directions
Further research is needed to fully elucidate the mechanisms of action and therapeutic potential of this compound. Investigations into its pharmacokinetics and toxicity profiles will be crucial for assessing its viability as a therapeutic agent.
Q & A
Q. What are the optimized synthetic routes for N-(2-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide, and how do reaction conditions influence yield and purity?
Answer: The synthesis of structurally related acetamide derivatives typically involves multi-step procedures:
- Step 1: Coupling of the piperidine ring with a substituted pyrimidine via nucleophilic substitution (e.g., using a hydroxyl group on pyrimidine reacting with a halogenated piperidine derivative under basic conditions) .
- Step 2: Introduction of the acetamide moiety through amidation or alkylation reactions, often requiring catalysts like EDCI/HOBt or bases such as NaH .
- Key Variables: Temperature (60–100°C), solvent polarity (DMF or THF), and reaction time (12–24 hours) significantly impact yield and purity. Chromatographic monitoring (HPLC or TLC) is critical to isolate intermediates .
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments (e.g., piperidine CH₂ groups at δ 2.5–3.5 ppm and pyrimidine aromatic protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry (LC-MS/HRMS): Confirms molecular weight (e.g., [M+H]+ peak at m/z ~350–400) and fragmentation patterns .
- X-ray Crystallography: Resolves stereochemistry of the piperidine-pyrimidine linkage, critical for understanding bioactive conformations .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in solubility and stability data across experimental studies?
Answer: Contradictions often arise due to variations in solvent systems or pH. Methodological approaches include:
- Solubility Profiling: Systematic testing in buffers (pH 1–10) and co-solvents (e.g., PEG-400) to identify optimal conditions for biological assays .
- Stability Studies: Accelerated degradation assays (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., hydrolysis of the acetamide group) .
- Data Reconciliation: Cross-validation using orthogonal techniques (e.g., NMR vs. LC-MS) to confirm compound integrity under disputed conditions .
Q. How does molecular docking elucidate the compound’s interaction with biological targets such as enzymes or receptors?
Answer:
- Target Selection: Prioritize targets based on structural analogs (e.g., acetylcholinesterase for piperidine-containing compounds or kinases for pyrimidine derivatives) .
- Docking Workflow:
- Protein Preparation: Retrieve target structures from PDB (e.g., 4EY7 for acetylcholinesterase).
- Ligand Optimization: Generate 3D conformers of the compound using tools like Open Babel.
- Binding Affinity Analysis: Use AutoDock Vina to calculate ΔG values; focus on hydrogen bonds (e.g., pyrimidine N with Ser203) and hydrophobic interactions (piperidine with Trp86) .
- Validation: Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .
Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound?
Answer:
- Scaffold Modifications: Synthesize derivatives with variations in the pyrimidine (e.g., 2-methyl vs. 2-ethyl) or piperidine (e.g., N-substitution) groups .
- Biological Assays: Test analogs in target-specific assays (e.g., enzyme inhibition, cell viability).
- Computational SAR: Apply QSAR models using descriptors like logP, polar surface area, and H-bond donors .
Q. How are discrepancies in reported pharmacological efficacy (e.g., antimicrobial vs. anti-inflammatory) rationalized?
Answer:
- Assay Conditions: Variability in bacterial strains (Gram+ vs. Gram-) or inflammatory models (LPS-induced vs. cytokine-driven) explains divergent results .
- Metabolic Stability: Differences in microsomal stability (e.g., CYP450 metabolism) alter effective concentrations in vivo .
- Target Promiscuity: The compound may interact with multiple targets (e.g., COX-2 for inflammation and DNA gyrase for antimicrobial activity) .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing and testing this compound?
Answer:
- Synthesis: Adopt standardized protocols (e.g., reflux under inert atmosphere) and document batch-specific variables (e.g., solvent lot numbers) .
- Bioassays: Use internal controls (e.g., reference inhibitors) and validate assays across independent labs .
- Data Reporting: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data (NMR spectra, docking files) .
Future Research Directions
Q. What unexplored pharmacological targets are suggested by the compound’s structural features?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
